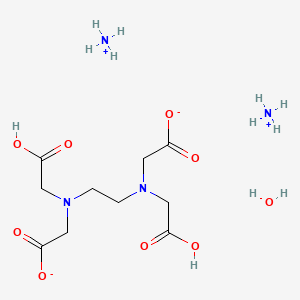

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate (9CI)

Description

Chemical Identifier: CAS 304675-80-7 Synonyms: EDTA-NH4 monohydrate, Diammonium EDTA monohydrate, Ethylenediaminetetraacetic acid diammonium salt monohydrate Molecular Formula: C₁₀H₂₄N₄O₉ Molecular Weight: 326.30 g/mol (anhydrous basis; monohydrate adds ~18 g/mol)

This compound is a diammonium salt of ethylenediaminetetraacetic acid (EDTA) with one water molecule of crystallization. EDTA derivatives are widely used as chelating agents due to their ability to bind metal ions via four carboxylate and two amine groups. The diammonium salt is particularly valued in applications requiring pH neutrality or mild basicity, such as pharmaceuticals, agriculture, and industrial cleaning agents. Its monohydrate form enhances stability and shelf life compared to anhydrous counterparts .

Properties

Molecular Formula |

C10H24N4O9 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

diazanium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2 |

InChI Key |

WRSUMHYBOYWMTD-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction proceeds under basic conditions, usually with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{H₂NCH₂CH₂NH₂} + 2 \text{ClCH₂COOH} \rightarrow \text{(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 20824-56-0

- Molecular Weight : 324.289 g/mol

- Melting Point : 215-217°C

- Water Solubility : Soluble in water at a concentration of 0.1 M at 20°C

The presence of multiple carboxymethyl groups allows this compound to form coordination complexes with metal ions, which is crucial for its applications in various biochemical processes.

Chelating Agent

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is primarily utilized as a chelating agent in biochemical research. Its ability to bind metal ions makes it valuable in:

- Metalloprotein Studies : It facilitates the study of metalloproteins by stabilizing metal ions in biological systems.

- Heavy Metal Detoxification : The compound can be used in medical applications for detoxifying heavy metals from the body.

Fertilizers and Agriculture

This compound is also significant in agricultural applications:

- Nutrient Delivery : It enhances the bioavailability of essential nutrients in fertilizers by chelating micronutrients like iron and manganese.

- Soil Health Improvement : Its application can improve soil structure and nutrient retention.

Pharmaceutical Development

In pharmaceuticals, Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt has potential uses:

- Drug Formulation : It can be used as an excipient to enhance drug solubility and stability.

- Biological Assays : The compound is useful in various biological assays due to its reactivity with proteins and enzymes.

Chemical Synthesis

The compound serves as a reagent in organic synthesis:

- Catalyst for Reactions : It can act as a catalyst in various chemical reactions due to its functional groups.

Water Treatment

In environmental science:

- Heavy Metal Removal : Its chelating properties are employed in water treatment processes to remove heavy metals from wastewater.

Case Study 1: Agricultural Application

A study demonstrated that the application of Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt improved the uptake of micronutrients in plants significantly compared to traditional fertilizers. This was attributed to its chelating ability which enhanced nutrient solubility and availability.

Case Study 2: Pharmaceutical Use

Research indicated that incorporating this compound into drug formulations increased the solubility of poorly soluble drugs by up to 50%. This enhancement was crucial for improving bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The chelation process involves the coordination of the carboxylate and amine groups with the metal ions, leading to the formation of ring structures that stabilize the metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

EDTA derivatives vary by counterion (e.g., Na⁺, K⁺, NH₄⁺), hydration state, and structural modifications. These variations influence solubility, metal-binding efficiency, and application suitability. Below is a systematic comparison:

EDTA Salts with Inorganic Counterions

| Property | Diammonium Salt, Monohydrate (CAS 304675-80-7) | Tetrasodium Salt, Tetrahydrate (CAS 13235-36-4) | Dipotassium Salt (CAS 2001-94-7) | Zinc Salt (CAS 16809-23-7) |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₂₄N₄O₉ | C₁₀H₁₂N₂Na₄O₈·4H₂O | C₁₀H₁₂N₂K₂O₈ | C₁₀H₁₂N₂O₈Zn₂ |

| Molecular Weight (g/mol) | ~344.30 | 380.17 | 368.41 | 409.98 |

| Solubility (Water) | High | Very high (1,000 g/L at 20°C) | High | Moderate |

| pH in Solution | ~6.5–7.5 | ~11–12 (alkaline) | ~8–9 | ~4–5 (acidic) |

| Key Applications | Agriculture, pharmaceuticals | Detergents, cosmetics, food preservation | Laboratory buffers | Fertilizers, metal plating |

| Safety (CLP Hazards) | Not classified | H302, H318, H332 (oral/eye/inhalation toxicity) | Not classified | Environmental toxicity |

| Stability | Stable (monohydrate reduces hygroscopicity) | Stable (tetrahydrate) | Hygroscopic | Light-sensitive |

EDTA Salts with Organic Counterions

- Triethanolamine (TEA) Complex (CAS N/A): Forms a tris(2-hydroxyethyl)ammonium complex with EDTA. This derivative enhances solubility in organic solvents and is used in personal care products for its mildness .

- Triammonium Salt (CAS 15934-01-7): Formula C₁₀H₁₆N₂O₈·3H₃N. Offers intermediate pH (~7–8) and is used in water treatment and textiles. Compared to the diammonium salt, it has higher ammonium content, increasing nitrogen availability in agricultural formulations .

Structural Analogs

- Cyclohexane Derivative (CAS 87095-89-4): Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, hydrate. Larger, more lipophilic structure (C₁₄H₂₄N₂O₉) improves selectivity for heavy metals (e.g., Pb²⁺, Cd²⁺) in environmental remediation .

- Hydroxyethyl-Modified EDTA (CAS 5616-21-7): Replaces carboxymethyl groups with hydroxyethyl moieties (C₁₀H₂₀N₂O₆). Reduced chelation strength but enhanced biocompatibility for medical applications like MRI contrast agents .

Specialized EDTA Salts

- Lead Disodium Salt (CAS 22904-40-1): C₁₀H₁₆N₂O₈·2Na·Pb. Designed for lead sequestration in industrial wastewater. Unique Pb²⁺-EDTA stability constant (log K = 18.0) outperforms other metal salts .

- Tetrapotassium Salt (CAS 5964-35-2): C₁₀H₁₆N₂O₈·4K. Used in electroplating due to high solubility and low sodium content, preventing equipment corrosion .

Research Findings and Industrial Relevance

- Chelation Efficiency: Diammonium EDTA monohydrate exhibits a stability constant (log K) of ~16.5 for Ca²⁺, making it ideal for calcium scaling inhibition in boilers. In contrast, tetrasodium EDTA (log K ~25.1 for Fe³⁺) is preferred for iron chelation in detergents .

- Agricultural Use : Diammonium salts are favored over sodium/potassium variants in foliar fertilizers due to lower phytotoxicity and compatibility with ammonium-based nutrients .

- Pharmaceuticals : Hydroxyethyl-modified EDTA shows promise in reducing oxidative stress in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier .

Biological Activity

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate (9CI), commonly referred to as a quaternary ammonium salt (QAS), exhibits notable biological activities. This compound is part of a broader category of cationic surfactants that are extensively studied for their antimicrobial properties and potential applications in various fields including medicine and agriculture.

1. Antimicrobial Activity

Research indicates that glycine-derived QASs demonstrate significant antimicrobial activity against both planktonic and biofilm forms of microorganisms. The effectiveness of these compounds is influenced by the length of the hydrocarbon chain attached to the ammonium group. Specifically, QASs with 12-16 carbon atoms in their alkyl chains exhibited the highest antimicrobial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Glycine-derived QASs

| Compound | Target Microorganism | MIC (µmol/L) |

|---|---|---|

| DMGM-14 | Rhodotorula rubra | 2.5 |

| DMGM-16 | Saccharomyces cerevisiae | 2.5 |

| DMGM-16 | Candida albicans | 400 |

The study highlighted that glycine-derived QASs were effective in reducing microbial adhesion on surfaces, which is crucial for preventing biofilm formation. For instance, DMGM-16 reduced the adhesion of C. albicans by approximately 70% on polystyrene surfaces and demonstrated a significant ability to disrupt established biofilms by up to 90% at higher concentrations .

The antimicrobial action of glycine-derived QASs is primarily attributed to their ability to disrupt microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. Additionally, these compounds exhibit antiadhesive properties that prevent microbial attachment to surfaces, which is particularly beneficial in clinical settings where biofilm formation can lead to persistent infections.

Study on Biofilm Disruption

In a controlled laboratory setting, researchers evaluated the efficacy of DMGM-16 against established biofilms formed by Staphylococcus epidermidis. The results indicated that treatment with DMGM-16 led to a significant reduction in biofilm biomass and viability, showcasing its potential as a disinfectant in healthcare environments .

Neuropharmacological Effects

Beyond its antimicrobial properties, glycine plays a role in neurotransmission within the central nervous system. Activation of glycine receptors has been shown to modulate neuronal excitability and has implications for conditions such as epilepsy. Studies have demonstrated that glycine can inhibit excitatory neurotransmission in immature hippocampal neurons, suggesting potential therapeutic applications for neurological disorders .

4. Safety and Toxicology

The safety profile of glycine-derived QASs has been assessed in various studies. Generally, these compounds exhibit low toxicity levels; however, their use must be carefully monitored due to the potential development of microbial resistance over time. The acute oral LD50 values indicate that these compounds are relatively safe when ingested in controlled amounts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.